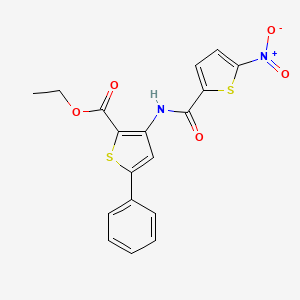![molecular formula C17H15ClN2O3 B2491767 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide CAS No. 922031-41-2](/img/structure/B2491767.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide is a useful research compound. Its molecular formula is C17H15ClN2O3 and its molecular weight is 330.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hemodynamic Effects in Cardiac and Vascular Contexts
This compound is notable for its hemodynamic effects in cardiac and vascular contexts. Notably, studies have explored its utility in anesthesia induction and as an adjuvant due to its hemodynamic properties. Specifically, the compound was beneficial during anesthesia induction and as an adjuvant in coronary patients due to its effects on hemodynamics. These studies indicate a potential application in managing hemodynamic stability during critical medical procedures, such as surgeries involving extracorporeal circulation in coronary-surgical patients (Schleussner et al., 1981).
Comparison of Efficacy and Tolerance with Other Compounds
In research focused on insomnia treatments, the compound demonstrated comparable or better results than other benzodiazepines in certain parameters, such as time taken to fall asleep and the number of nocturnal awakenings. This suggests potential therapeutic applications in sleep-related disorders or as a hypnotic agent, indicating its clinical significance in psychiatric and neurological domains (Helcl et al., 1981).
Role in Hyponatremia Management
Another significant application of related compounds is in managing hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). The compound facilitated water diuresis and improved hyponatremia, showcasing its potential as a therapeutic agent in endocrinological disorders (Saito et al., 1997).
Sensory Irritant Studies
Studies have also examined the sensory irritant effects of compounds, including dibenz(b.f)-1: 4-oxazepine, on the eyes and skin. This research offers insights into the safety evaluation of sensory irritant materials and their physiological responses in humans, which can be critical in occupational health and safety contexts (Ballantyne et al., 1976).
Mecanismo De Acción
Target of Action
The primary targets of this compound, also known as N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide, are the D2 dopamine receptors and 5-HT2 serotonin receptors . These receptors play crucial roles in the central nervous system, influencing a variety of physiological functions such as mood, reward, and cognition.
Mode of Action
This compound acts as an antagonist at the D2 dopamine and 5-HT2 serotonin receptors . By binding to these receptors, it prevents the natural ligands (dopamine and serotonin) from binding and exerting their effects. This leads to changes in the neuronal activity and neurotransmission .
Biochemical Pathways
The compound’s action on D2 dopamine and 5-HT2 serotonin receptors affects multiple biochemical pathways. These include the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways that regulate mood, appetite, and sleep . The downstream effects of these changes can influence various physiological and psychological processes.
Pharmacokinetics
Like many other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The antagonistic action of this compound on D2 dopamine and 5-HT2 serotonin receptors can lead to a variety of molecular and cellular effects. These may include changes in neuronal firing rates, alterations in neurotransmitter release, and modifications in signal transduction pathways . The overall result of these actions can influence behavior and cognition.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the individual’s physiological state, the presence of other drugs or substances, and genetic factors that can affect drug metabolism and response .
Propiedades
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-2-3-16(21)19-11-5-7-14-12(9-11)17(22)20-13-8-10(18)4-6-15(13)23-14/h4-9H,2-3H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOQPOIFHAGKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
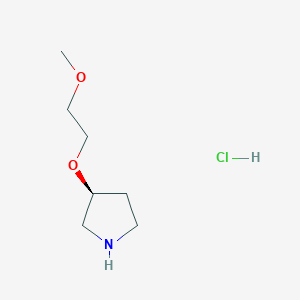
![2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B2491687.png)
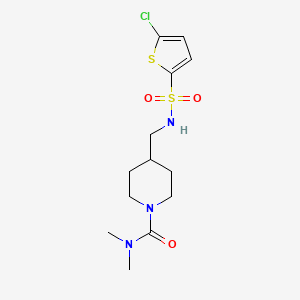
![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2491689.png)


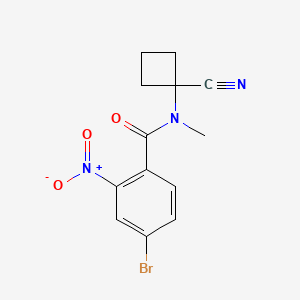
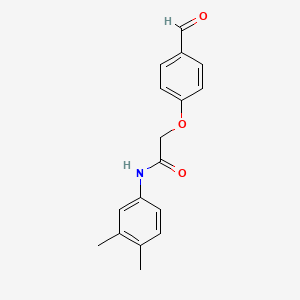
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)
![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)
![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491703.png)
![8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2491704.png)
![2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2491706.png)
